

NMR characterization of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

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Compound of Interest		
Compound Name:	1-Acetyl-2-deoxy-3,5-DI-O- benzoylribofuranose	
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A Comprehensive Guide to the NMR Characterization of **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose**

For researchers, scientists, and professionals in drug development, precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative framework for the Nuclear Magnetic Resonance (NMR) characterization of **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose**, a key derivative of 2-deoxyribose. Due to the limited availability of public NMR data for this specific compound, this guide presents experimental protocols and comparative data from a closely related analogue, β -D-Ribofuranose 1-acetate 2,3,5-tribenzoate, to infer and understand the expected spectral features of the title compound.

Comparative NMR Data Analysis

The primary difference between **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose** and the comparative compound, β -D-Ribofuranose **1-acetate 2,3,5-tribenzoate**, lies at the C2 position of the ribofuranose ring. The absence of the 2-O-benzoyl group in the target molecule will lead to significant changes in the 1H and 13C NMR spectra, particularly for the protons and carbons at and adjacent to the C2 position. The protons at C2 in the deoxy compound are expected to appear at a much higher field (lower ppm) compared to the proton at C2 in the tribenzoylated compound, which is deshielded by the electron-withdrawing benzoyl group.

Table 1: ¹H NMR Data Comparison



Proton	1-Acetyl-2-deoxy-3,5-di-O- benzoylribofuranose (Expected Chemical Shift, ppm)	β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate (Observed Chemical Shift, ppm)[1]
H1	~6.2-6.4	6.439
H2	~2.0-2.5 (two protons)	5.917
H3	~5.0-5.5	5.798
H4	~4.5-4.8	4.79
H5	~4.4-4.6 (two protons)	4.523
Acetyl-CH₃	~2.0-2.2	2.002
Benzoyl-Ar	~7.3-8.1	7.337-8.084

Table 2: 13C NMR Data Comparison (Predicted vs.

Observed)

Carbon	1-Acetyl-2-deoxy-3,5-di-O- benzoylribofuranose (Predicted Chemical Shift, ppm)	β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate (Reference Data Range, ppm)
C1	~95-100	~98-102
C2	~35-40	~70-75
C3	~70-75	~70-75
C4	~80-85	~80-85
C5	~63-67	~63-67
Acetyl-C=O	~169-171	~169-171
Acetyl-CH₃	~20-22	~20-22
Benzoyl-C=O	~165-167	~165-167
Benzoyl-Ar	~128-134	~128-134



Experimental Protocols

High-quality NMR data is contingent on meticulous sample preparation and appropriate experimental parameter selection.

Sample Preparation

A general protocol for preparing a carbohydrate sample for solution-state NMR is as follows:

Materials:

- 1-5 mg of the carbohydrate sample
- High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- 5 mm high-quality NMR tubes
- Internal standard (optional, e.g., TMS)
- Vortex mixer

Protocol:

- Dissolution: Accurately weigh the sample and dissolve it in approximately 0.5-0.6 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for protected sugars due to their good solubility.
- Ensure Complete Dissolution: Gently vortex the sample to ensure it is fully dissolved.
- Transfer: Carefully transfer the dissolved sample into a clean, dry 5 mm NMR tube.
- Equilibration: Allow the sample to equilibrate to the spectrometer's temperature before starting data acquisition.

NMR Data Acquisition

The following are typical parameters for key NMR experiments for structural elucidation of carbohydrates. These should be optimized for the specific sample and spectrometer used.



¹H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: 10-12 ppm, centered around 5-6 ppm.
- Number of Scans: 16-64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

- Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: 200-220 ppm, centered around 100-110 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

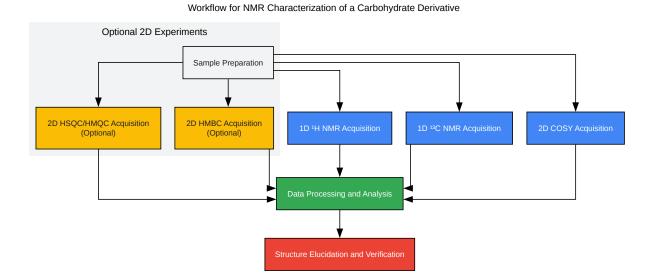
2D COSY (Correlation Spectroscopy):

- Purpose: To identify proton-proton couplings within the same spin system, which is crucial for assigning protons on the ribofuranose ring.
- Spectral Width (F1 and F2): 10-12 ppm.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 2-8.

Logical Workflow for NMR Characterization

The following diagram illustrates a typical workflow for the complete NMR characterization of a novel or modified carbohydrate.





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Caption: A logical workflow for the NMR characterization of a carbohydrate derivative.

This structured approach, combining 1D and 2D NMR techniques, allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural determination of **1-Acetyl-2-deoxy-3,5-di-O-benzoylribofuranose**. Comparison with related, fully characterized compounds provides a valuable benchmark for validating these assignments.

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References



- 1. beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate(6974-32-9) 1H NMR [m.chemicalbook.com]
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